N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Description
N-{2-[2-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiazole ring, which is further connected to a benzamide moiety through an ethyl linker.
Properties
Molecular Formula |
C20H18N4OS |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
InChI |
InChI=1S/C20H18N4OS/c1-14-7-5-6-10-17(14)18-22-20-24(23-18)16(13-26-20)11-12-21-19(25)15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,21,25) |
InChI Key |
ILWIKQMWOSTVEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate hydrazine derivatives with thioamides to form the triazolothiazole core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions such as temperature and pressure, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-{2-[2-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies to understand its mechanism of action and its effects on different biological pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of N-{2-[2-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets in the body. The triazole and thiazole rings can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. This can result in antimicrobial, antiviral, or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar structure with a different arrangement of nitrogen and sulfur atoms.
1,2,4-Triazolo[1,5-a]pyridine: Contains a triazole ring fused with a pyridine ring.
1,2,4-Triazolo[3,4-b][1,3]benzoxazole: Contains a triazole ring fused with a benzoxazole ring.
Uniqueness
N-{2-[2-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is unique due to its specific arrangement of the triazole and thiazole rings, which can lead to distinct biological activities and interactions with molecular targets. This makes it a valuable compound for further research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
